1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide
Description
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide features a pyrimidine core substituted at the 4-position with a 1,2,4-triazole moiety and an azetidine-3-carboxamide group. The azetidine ring (a 3-membered saturated heterocycle) is functionalized with an N-ethyl-N-phenyl carboxamide, contributing to its steric and electronic profile.
Properties
IUPAC Name |
N-ethyl-N-phenyl-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-2-24(15-6-4-3-5-7-15)18(26)14-9-23(10-14)16-8-17(21-12-20-16)25-13-19-11-22-25/h3-8,11-14H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDXUEPFBXBUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction.
Pyrimidine Ring Formation: The pyrimidine ring is often constructed through condensation reactions involving appropriate amines and carbonyl compounds.
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Final Coupling: The final step involves coupling the triazole, pyrimidine, and azetidine intermediates under specific conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper, palladium), and specific temperature and pressure conditions to optimize reaction efficiency and selectivity.
Scientific Research Applications
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and pyrimidine rings are known to bind to active sites of enzymes, inhibiting their activity and affecting cellular processes . The azetidine ring may contribute to the compound’s stability and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous molecules, focusing on key structural variations, molecular properties, and inferred structure-activity relationships (SAR):
*Estimated based on structural analogy.
Key Structural and Functional Insights:
Core Heterocycle Variations: Pyrimidine vs. Azetidine vs. Piperidine: Azetidine’s 3-membered ring introduces strain, favoring rigid conformations, while piperidine’s 6-membered ring offers flexibility, which may influence target engagement .
Substituent Effects :
- Triazole vs. Pyrazole : The 1,2,4-triazole group in the target compound (vs. pyrazole in –7) provides additional hydrogen-bonding sites (N-H) and electron delocalization, critical for interactions with biological targets .
- Carboxamide Modifications : Bulky substituents (e.g., N-ethyl-N-phenyl in the target compound) may enhance steric hindrance, reducing off-target interactions, while polar groups (e.g., oxadiazole in ) improve solubility .
Electron Delocalization and Stability :
- highlights that shortened C—N bond lengths in triazole systems (1.28–1.36 Å) indicate significant electron delocalization, enhancing stability and resonance effects critical for agrochemical activity .
Hydrogen Bonding and Pharmacokinetics :
- Intermolecular hydrogen bonds (e.g., C—H⋯O/N in ) stabilize molecular conformations, influencing bioavailability. Fluorinated aromatics () and morpholine groups () further modulate lipophilicity and metabolic resistance .
Research Findings and Implications
- Agrochemical Potential: Triazole-pyrimidine hybrids (e.g., ) are established in insecticide and fungicide development due to their electron-deficient cores interacting with enzyme active sites .
- SAR Gaps: Limited data on the target compound’s physicochemical properties (e.g., logP, solubility) hinder direct comparisons. Further synthesis and testing are needed to evaluate its efficacy relative to analogs like and .
Biological Activity
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine with an appropriate carboxylic acid derivative, followed by the introduction of the azetidine moiety. The reaction conditions often include standard organic synthesis techniques such as refluxing in solvents like DMF or DMSO.
Anticancer Properties
Research has indicated that compounds containing the triazole and pyrimidine moieties exhibit significant anticancer activity. For instance, related compounds have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 29 |
| 2 | HeLa | 73 |
Studies suggest that the presence of electron-donating groups enhances the cytotoxic effects due to increased lipophilicity and better interaction with biological targets .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar triazole derivatives have been evaluated for their antifungal and antibacterial activities. For example, compounds with similar scaffolds have demonstrated effectiveness against pathogens like Candida albicans and Staphylococcus aureus, indicating that this compound may also possess similar properties .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing triazole rings often inhibit enzymes involved in DNA synthesis or repair.
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties, reducing oxidative stress in cells.
Case Studies
A notable study involved testing a series of triazole derivatives against various cancer cell lines. The results demonstrated that modifications to the phenyl and ethyl groups significantly influenced cytotoxicity. The study concluded that optimizing these substituents could enhance the therapeutic potential of similar compounds .
Another investigation focused on the antimicrobial efficacy of related azetidine derivatives, revealing that specific structural features contributed to increased activity against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
